Methyl 3-(4-bromophenyl)butanoate Methyl 3-(4-bromophenyl)butanoate
Brand Name: Vulcanchem
CAS No.: 1021735-42-1
VCID: VC2856927
InChI: InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
SMILES: CC(CC(=O)OC)C1=CC=C(C=C1)Br
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

Methyl 3-(4-bromophenyl)butanoate

CAS No.: 1021735-42-1

Cat. No.: VC2856927

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-bromophenyl)butanoate - 1021735-42-1

Specification

CAS No. 1021735-42-1
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name methyl 3-(4-bromophenyl)butanoate
Standard InChI InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Standard InChI Key PUJGRHDQMSUGGT-UHFFFAOYSA-N
SMILES CC(CC(=O)OC)C1=CC=C(C=C1)Br
Canonical SMILES CC(CC(=O)OC)C1=CC=C(C=C1)Br

Introduction

Overview of Methyl 3-(4-Bromophenyl)butanoate

Methyl 3-(4-bromophenyl)butanoate is an organic compound classified as an ester. It contains a methyl group esterified with a butanoic acid derivative, where the butanoic acid chain is substituted with a bromophenyl group at the third carbon. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological applications.

Applications in Organic Synthesis

Methyl 3-(4-bromophenyl)butanoate serves as an intermediate in the synthesis of more complex molecules, particularly in:

  • Pharmaceuticals: The bromophenyl moiety can be used to introduce halogen functionality for further derivatization.

  • Agrochemicals: Its structure allows for modifications that may yield biologically active compounds.

Potential Biological Activity

While specific biological activities for this compound are not detailed in the search results, structurally similar compounds have shown:

  • Anticancer properties: Brominated aromatic systems often exhibit cytotoxic effects.

  • Anti-inflammatory effects: Halogenated phenyl derivatives are known to modulate inflammatory pathways.

  • Antimicrobial activity: Ester functionalities combined with halogenated phenyl groups can enhance antimicrobial potency.

Synthesis Pathways

The synthesis of methyl 3-(4-bromophenyl)butanoate typically involves:

  • Esterification Reaction:

    • Reacting 3-(4-bromophenyl)butanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Bromination of Phenyl Precursors:

    • Introducing the bromine atom into the para-position of a phenyl ring before coupling it with the butanoic acid chain.

These steps ensure high purity and yield, making it suitable for further applications.

Physical and Spectroscopic Characteristics

PropertyDetails
AppearanceLikely a colorless to light yellow liquid or solid
Boiling Point (Est.)Not explicitly available
Spectroscopic DataExpected to show characteristic peaks:
- IR: Ester carbonyl stretch (~1735 cm⁻¹)
- NMR: Signals for aromatic protons, methylene, and methyl groups

Hazards

  • Like many brominated aromatic compounds, methyl 3-(4-bromophenyl)butanoate may pose risks such as skin irritation or respiratory issues upon inhalation.

  • Proper handling procedures should be followed to avoid exposure.

Storage

  • Store in a cool, dry place away from direct sunlight.

  • Ensure containers are tightly sealed to prevent hydrolysis or degradation.

Comparative Analysis with Related Compounds

To contextualize its properties, the table below compares methyl 3-(4-bromophenyl)butanoate with structurally similar compounds:

Compound NameFunctional GroupsKey Applications
Methyl 3-(4-chlorophenyl)butanoateChlorophenyl, esterPrecursor in pharmaceutical synthesis
Ethyl 3-(4-bromophenyl)propanoateBromophenyl, esterIntermediate for agrochemicals
Methyl 3-(3-bromophenyl)butanoateMeta-bromophenyl, esterResearch on regioselective activity

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